![molecular formula C7H5F5N2O2S B1407683 Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate CAS No. 1706437-44-6](/img/structure/B1407683.png)
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate
Overview
Description
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of fluorine atoms in the structure of this compound enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate typically involves the reaction of ethyl acetate with difluoromethylating agents in the presence of a catalyst. One common method is the use of difluoromethyl sulfonium salts as difluoromethylating agents. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkyl or aryl substituted derivatives
Scientific Research Applications
Chemistry
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various chemical reactions such as oxidation and substitution.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that derivatives of thiadiazoles exhibit antimicrobial effects against various pathogens, making them candidates for pharmaceutical development .
- Antiviral Activity : The compound is being investigated for its potential in antiviral drug development due to its ability to interact with biological targets effectively.
Medicine
The compound has been explored for various medicinal applications:
- Drug Development : this compound is being studied for its role in creating new pharmaceuticals with enhanced stability and bioavailability. Its structure allows it to act on specific molecular pathways relevant to disease mechanisms .
Industry
In the industrial sector, this compound finds applications in:
- Agrochemicals : Used as an intermediate in the production of herbicides and pesticides due to its effective chemical properties that enhance agricultural productivity .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting potential use as a new class of antibiotics.
Case Study 2: Drug Design
Research focused on the design of novel antiviral agents based on the structure of thiadiazoles highlighted this compound as a promising scaffold. The study demonstrated that modifications to the compound could yield derivatives with enhanced activity against viral infections.
Mechanism of Action
The mechanism of action of Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter the function of biological molecules, leading to its observed bioactivity .
Comparison with Similar Compounds
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl trifluoroacetate: Another fluorinated ester with different reactivity and applications.
Difluoromethylated thiadiazoles: Compounds with similar structures but varying in the position and number of fluorine atoms, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the thiadiazole ring, which imparts distinct chemical reactivity and potential bioactivity .
Biological Activity
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate is a compound belonging to the thiadiazole class, characterized by a five-membered ring containing nitrogen and sulfur. The presence of fluorine atoms enhances its stability and reactivity, making it a candidate for various biological applications, particularly in the fields of medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : C₇H₅F₅N₂O₂S
- CAS Number : 1706437-44-6
- Molecular Weight : 276.19 g/mol
The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have shown that compounds in the thiadiazole family can inhibit various pathogens effectively.
Case Study: Antiviral Efficacy
In a study published in MDPI, derivatives of thiadiazoles were evaluated for their ability to inhibit the activity of viral RNA polymerases. This compound demonstrated promising results against Hepatitis C virus (HCV) NS5B polymerase with an IC50 value indicating effective inhibition at low concentrations (approximately 31.9 μM) .
Table 1: Biological Activity Data
Compound | Target | IC50 (μM) | Reference |
---|---|---|---|
This compound | HCV NS5B | 31.9 | |
Thiadiazole Derivative A | TMV | 30.57 ± 3.11 | |
Thiadiazole Derivative B | DENV | 2.1 ± 0.4 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within pathogens. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity and disrupting essential biological processes.
Applications in Drug Development
Given its bioactive properties, this compound is being explored for its potential use in drug development. Its stability and ability to modulate biological pathways make it a candidate for creating novel pharmaceuticals aimed at treating viral infections and possibly other diseases.
Research Findings
Recent studies have focused on the synthesis of various derivatives of thiadiazoles to enhance their efficacy and reduce toxicity. For instance, modifications at specific positions on the thiadiazole ring have been linked to improved antiviral activity against different viruses.
Table 2: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O2S/c1-2-16-5(15)6(8,9)3-13-14-4(17-3)7(10,11)12/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOFTLDLQWVFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NN=C(S1)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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